![molecular formula C28H18N6O2S2 B14247097 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 188934-84-1](/img/structure/B14247097.png)
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Introduction of Sulfanyl Groups: The 2,3-positions of the anthracene-9,10-dione are functionalized with (4-methylphenyl)sulfanyl groups through nucleophilic substitution reactions.
Azidation: The 1,4-positions are then converted to azido groups using azidation reactions, often involving sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines under suitable conditions.
Substitution: The sulfanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging applications.
Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with molecular targets through its azido and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazido-2,3-diphenylsulfanyl-anthracene-9,10-dione: Similar structure but with phenyl groups instead of methylphenyl groups.
1,4-Diazido-2,3-bis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione: Contains chlorophenyl groups, which may alter its reactivity and applications.
Uniqueness
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is unique due to the presence of both azido and methylphenylsulfanyl groups, which provide a distinct combination of reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics.
Properties
CAS No. |
188934-84-1 |
|---|---|
Molecular Formula |
C28H18N6O2S2 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1,4-diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18N6O2S2/c1-15-7-11-17(12-8-15)37-27-23(31-33-29)21-22(26(36)20-6-4-3-5-19(20)25(21)35)24(32-34-30)28(27)38-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI Key |
QZAMGSQDPIAUMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)C)N=[N+]=[N-])C(=O)C5=CC=CC=C5C3=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)

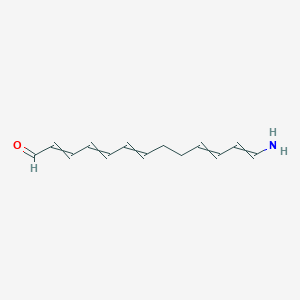
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
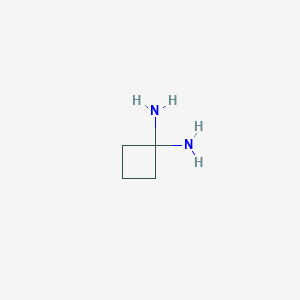
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

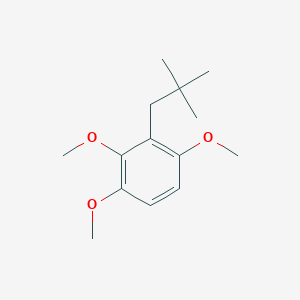
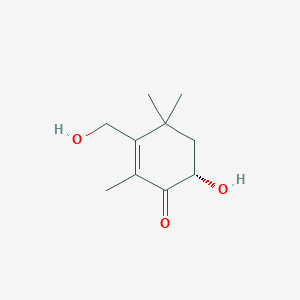
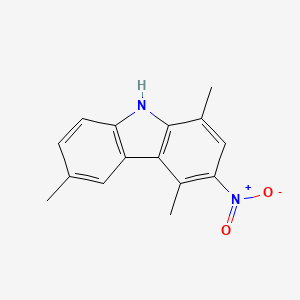
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)

